![molecular formula C19H21ClN4O B12934392 6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine CAS No. 834894-17-6](/img/structure/B12934392.png)
6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine is a synthetic organic compound belonging to the purine class. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopentyl group at the 2nd position, and a 3-methoxyphenethyl group at the 9th position of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a purine derivative.
Chlorination: Introduce a chlorine atom at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Cyclopentylation: Attach a cyclopentyl group at the 2nd position through a nucleophilic substitution reaction.
Phenethylation: Introduce the 3-methoxyphenethyl group at the 9th position using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions could target the chlorine atom, potentially replacing it with a hydrogen atom.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, influencing various biochemical pathways. For example, it might inhibit specific enzymes involved in DNA synthesis or repair, leading to potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-9-(2-phenylethyl)-9H-purine: Similar structure but lacks the cyclopentyl group.
2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine: Similar structure but lacks the chlorine atom.
6-chloro-2-cyclopentyl-9H-purine: Similar structure but lacks the 3-methoxyphenethyl group.
Uniqueness
6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom, cyclopentyl group, and 3-methoxyphenethyl group can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
834894-17-6 |
|---|---|
Fórmula molecular |
C19H21ClN4O |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
6-chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]purine |
InChI |
InChI=1S/C19H21ClN4O/c1-25-15-8-4-5-13(11-15)9-10-24-12-21-16-17(20)22-18(23-19(16)24)14-6-2-3-7-14/h4-5,8,11-12,14H,2-3,6-7,9-10H2,1H3 |
Clave InChI |
WSSPVGKHUAEOBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCN2C=NC3=C2N=C(N=C3Cl)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
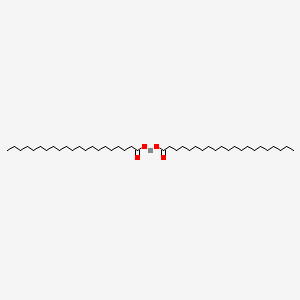

![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)
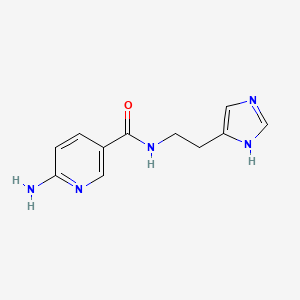
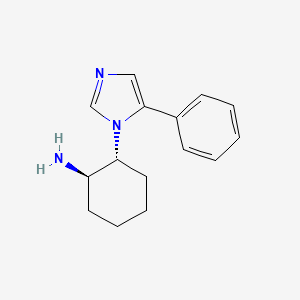
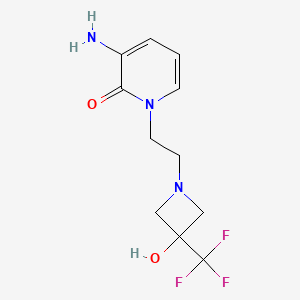
![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)

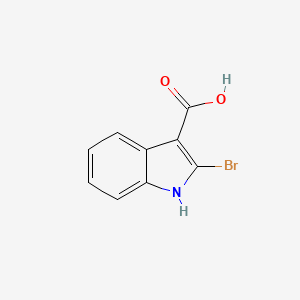



![(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B12934384.png)
